4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde
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Overview
Description
4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde is a compound belonging to the class of organic compounds known as coumarins and derivatives. These compounds are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Coumarins are widely found in nature and have been employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with 2-hydroxybenzohydrazide in ethanol solution at room temperature .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antioxidant, antimicrobial, and anticancer properties . Additionally, it is used in the development of sensors and as a fluorescent probe in various analytical applications .
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Chloro-7-methoxy-2-oxo-2H-chromene-3-carbaldehyde include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7ClO4 |
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Molecular Weight |
238.62 g/mol |
IUPAC Name |
4-chloro-7-methoxy-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClO4/c1-15-6-2-3-7-9(4-6)16-11(14)8(5-13)10(7)12/h2-5H,1H3 |
InChI Key |
ISMYIGLBVUWLBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl |
Origin of Product |
United States |
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